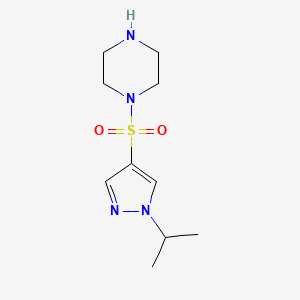

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine

CAS No.:

Cat. No.: VC15824607

Molecular Formula: C10H18N4O2S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O2S |

|---|---|

| Molecular Weight | 258.34 g/mol |

| IUPAC Name | 1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C10H18N4O2S/c1-9(2)14-8-10(7-12-14)17(15,16)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3 |

| Standard InChI Key | BKKWNMPDLWULPD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine, reflects its core structure: a piperazine ring (C₄H₁₀N₂) connected via a sulfonyl group (-SO₂-) to a 1-isopropyl-1H-pyrazol-4-yl moiety. Key structural features include:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with an isopropyl group (-CH(CH₃)₂) and at position 4 with the sulfonyl-piperazine chain.

-

Sulfonyl Bridge: Enhances electronegativity and hydrogen-bonding capacity, critical for target binding .

-

Piperazine Ring: A six-membered diamine ring contributing conformational flexibility and basicity (pKa ~9.8) .

The canonical SMILES representation, CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2, and InChIKey BKKWNMPDLWULPD-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₄O₂S | |

| Molecular Weight | 258.34 g/mol | |

| LogP (Predicted) | 1.2 ± 0.3 | |

| Hydrogen Bond Donors | 2 (piperazine NH groups) | |

| Hydrogen Bond Acceptors | 5 (2×N, 2×O, 1×S=O) | |

| Topological Polar Surface Area | 92.7 Ų |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Sulfonation: Reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with piperazine in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) .

-

Purification: Crystallization from polar aprotic solvents (e.g., ethyl acetate or dichloromethane) yields the final product with >95% purity .

A patented optimization (US10577345B2) highlights the use of sodium bicarbonate and catalytic NaI in N-methyl-2-pyrrolidone (NMP) at 40–50°C to suppress byproduct formation . Deprotection of intermediates under acidic conditions (pH <2) ensures high regioselectivity .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Sulfonation | Piperazine, NMP, NaHCO₃, 45°C, 12 h | 78% | 97% |

| Crystallization | n-Heptane/MTBE (3:1), 50°C, seeding | 85% | 99% |

Biological Activity and Mechanism of Action

Antimicrobial Activity

Sulfonamide derivatives historically target dihydropteroate synthase (DHPS) in folate biosynthesis. While direct data are lacking, structural similarities suggest potential bacteriostatic effects against Gram-positive pathogens .

Comparative Analysis with Related Derivatives

Table 3: Structural and Functional Analog Comparison

| Compound Name | Molecular Formula | Target Activity | LogP |

|---|---|---|---|

| 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine | C₁₀H₁₈N₄O₂S | Enzyme inhibition | 1.2 |

| 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine | C₈H₁₄N₄O₂S | CA inhibition (IC₅₀ 0.8 µM) | 0.7 |

| 1-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine | C₁₀H₁₆F₂N₄O₂S | Antifungal (MIC 8 µg/mL) | 2.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume